D-Ribono-1,4-lactone
Overview
Description
Mechanism of Action
Target of Action
D-Ribono-1,4-lactone, also known as Ribonolactone, is a five-membered form of ribonolactone having D-configuration . It plays a key role in the synthesis of nucleoside derivatives . The primary targets of this compound are the three hydroxyl groups that are fundamental aspects to be considered in the synthesis of nucleoside derivatives .
Mode of Action
This compound readily condenses with acetone, a reaction catalyzed by concentrated and dilute mineral acid or anhydrous copper sulphate . This reaction occurs due to the favored cis-configuration of the hydroxyls at carbons 2 and 3 .
Biochemical Pathways
This compound is involved in the synthesis of C-nucleosides . It is an essential building block in the synthesis of these compounds . The compound is also involved in the pathway where D-xylose dehydrogenase (XDH) and L-arabinose dehydrogenase (L-AraDH) catalyze the NADP+ dependent D-xylose and L-arabinose oxidation .
Pharmacokinetics
The compound’s adme properties are likely influenced by its chemical structure and the presence of the three hydroxyl groups .
Result of Action
The action of this compound results in the synthesis of nucleoside derivatives . These derivatives play key roles in biological processes such as the preservation, replication, and transcription of genetic information, energy storage, transmission signaling, and metabolism regulation .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of catalysts like concentrated and dilute mineral acid or anhydrous copper sulphate . These catalysts facilitate the condensation of this compound with acetone .
Biochemical Analysis
Biochemical Properties
D-Ribono-1,4-lactone is involved in several biochemical reactions, primarily as an intermediate in the metabolism of pentoses. It interacts with enzymes such as D-arabinono-1,4-lactone oxidase, which catalyzes the oxidation of D-arabinono-1,4-lactone to D-erythro-ascorbate and hydrogen peroxide . This interaction is crucial for the conversion of pentoses into other metabolites, highlighting the importance of this compound in cellular metabolism.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of β-galactosidase in Escherichia coli, acting as an inhibitor with a Ki value of 26 mM . This inhibition can impact the overall metabolic flux within the cell, altering the balance of metabolic pathways and affecting cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and other biomolecules. For instance, it interacts with D-arabinono-1,4-lactone oxidase, facilitating the oxidation process that leads to the production of D-erythro-ascorbate . This interaction involves the binding of this compound to the active site of the enzyme, resulting in the transfer of electrons and the formation of reaction products.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound can undergo hydrolysis in water, leading to a decrease in its optical rotation over time . This degradation can impact its long-term effects on cellular function, as the concentration of the active compound decreases.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses can lead to toxic or adverse effects, while lower doses may not produce significant biological responses . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound in clinical applications.
Metabolic Pathways
This compound is involved in metabolic pathways that convert pentoses into other metabolites. It serves as a substrate for D-arabinono-1,4-lactone oxidase, which catalyzes its oxidation to D-erythro-ascorbate . This pathway is essential for the proper functioning of cellular metabolism and the maintenance of metabolic flux.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in various cellular compartments, influencing its biological activity .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects on cellular function. The presence of targeting signals and post-translational modifications can direct this compound to particular organelles, enhancing its activity and function .
Preparation Methods
The synthesis of GR 79236X involves the reaction of adenosine with a cyclopentyl derivative. The specific synthetic route and reaction conditions are proprietary to GlaxoSmithKline and are not publicly disclosed. it is known that the compound is prepared with a high degree of purity, typically ≥99% as determined by high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
GR 79236X undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, particularly at the adenosine moiety, leading to the formation of different analogs.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GR 79236X has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study adenosine receptor interactions and signaling pathways.
Biology: Employed in research to understand the role of adenosine receptors in various biological processes.
Medicine: Investigated for its potential therapeutic effects in conditions such as pain management, inflammation, and cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals targeting adenosine receptors .
Comparison with Similar Compounds
GR 79236X is unique due to its high selectivity and potency for adenosine A1 receptors. Similar compounds include:
N-[2-(4-aminophenyl)ethyl]adenosine: A non-selective adenosine receptor agonist.
N-substituted adenosines: Novel neuroprotective A1 agonists with diminished hypotensive effects
These compounds share some pharmacological properties with GR 79236X but differ in their selectivity and potency for adenosine receptor subtypes.
Properties
IUPAC Name |
(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3-,4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOKHACJLGPRHD-BXXZVTAOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(=O)O1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H](C(=O)O1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347750 | |
Record name | D-Ribono-1,4-lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ribonolactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001900 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5336-08-3, 3327-63-7 | |
Record name | (+)-Ribonolactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5336-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ribono-1,4-lactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3327-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ribonolactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003327637 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ribonolactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005336083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Ribono-1,4-lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-ribono-1,4-lactone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.869 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RIBONOLACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64E63NC231 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ribonolactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001900 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
83 - 85 °C | |
Record name | Ribonolactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001900 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of D-ribono-1,4-lactone?
A: this compound has a molecular formula of C5H8O5 and a molecular weight of 152.11 g/mol. [] [https://www.semanticscholar.org/paper/89741474aebd25ca57c10eb52398f89c6d5fbb5b]
Q2: What are the key spectroscopic characteristics of this compound?
A: this compound can be characterized using various spectroscopic techniques like NMR and IR. Researchers have used 1H NMR and IR to confirm its structure and that of its derivatives. [] [https://www.semanticscholar.org/paper/bfa6d894c7916f8289c7657a9a01098a9ff62563]
Q3: How can this compound be used as a chiral building block in organic synthesis?
A: this compound serves as a valuable starting material for synthesizing various chiral compounds. It can be transformed into L-ribono and D/L-lyxonolactone derivatives through dihydroxylation, iodolactonization, and epoxidation reactions. [] [https://www.semanticscholar.org/paper/da569bbae514f3a427cd5a743d7de07b705d66ff] These lactones are essential intermediates in the synthesis of numerous chiral molecules.
Q4: Can this compound be used to synthesize amino acids?
A: Yes, this compound provides a platform for synthesizing polyfunctionalized amino acids. A key step involves the nucleophilic displacement of O-trifluoromethanesulfonyl esters adjacent to the lactone carbonyl by azide ions. This approach has been exemplified by the synthesis of (2R,3S,4R)-3,4-dihydroxyproline from this compound. [] [https://www.semanticscholar.org/paper/2b2f5fdf46a51ff3f96f72861805f873bd4e7f4c]
Q5: How can this compound be utilized in the synthesis of C-nucleosides?
A: this compound is a key building block in the synthesis of C-nucleosides, particularly C-purine nucleoside analogs. [] [https://www.semanticscholar.org/paper/715d32ac6843f09e907f8a64dac8138723f464d8] It can be protected with benzylidene groups and further reacted to build the nucleoside structure.
Q6: Can you elaborate on the use of protecting groups in this compound chemistry?
A: Protecting groups are crucial for regioselective transformations of this compound. For instance, the synthesis of 5-O-p-tosyl-2,3-O-isopropylidene-D-ribono-1,4-lactone utilizes isopropylidene as a protecting group during oxidation and esterification steps. [] [https://www.semanticscholar.org/paper/bfa6d894c7916f8289c7657a9a01098a9ff62563]
Q7: Does this compound exhibit catalytic activity?
A: While this compound itself is not typically used as a catalyst, it plays a crucial role in reactions involving enzymes. For example, its derivative, 2,3,5-tri-O-acetyl-D-ribonolactone, undergoes regioselective alcoholysis of the acetyl group catalyzed by Candida antarctica lipase B. This reaction selectively produces 2,3-di-O-acetyl-D-ribonolactone. [] [https://www.semanticscholar.org/paper/89741474aebd25ca57c10eb52398f89c6d5fbb5b]
Q8: Are there any specific applications where the stability of this compound is advantageous?
A8: The stability of this compound makes it suitable for use as a starting material in multi-step syntheses, where it can withstand various reaction conditions without significant degradation.
Q9: Has this compound been identified in biological systems?
A: Yes, this compound has been found as a product of DNA damage. For example, it's identified in the site of benzophenone photosensitized release of guanine in 2′-deoxyguanosine and thymidylyl-(3′-5′)-2′-deoxyguanosine. [] [https://www.semanticscholar.org/paper/b7e8a4cbc82f0ca3d9aa186f2f15c5289e13fa29] It also forms during the gamma-radiation of 2'-deoxycytidine. [] [https://www.semanticscholar.org/paper/fcef94fe7ba3fd9b023ad5d996846841a299e4f3]
Q10: Does this compound itself possess any reported biological activity?
A10: While this compound is a natural metabolite, its direct biological activity has not been extensively studied. Research primarily focuses on its use as a chiral building block for synthesizing biologically active compounds.
Q11: Are there any studies investigating the potential therapeutic applications of this compound derivatives?
A: Yes, derivatives of this compound have shown potential in medicinal chemistry. For instance, optically active 2-acetamidopiperidine derivatives, synthesized from this compound, exhibit inhibitory activity against glycosidases. [] [https://www.semanticscholar.org/paper/a90c9ae857e4f4d6f23d190edfec5769b964d869]
Q12: What are the environmental impacts and degradation pathways of this compound?
A12: The environmental fate and impact of this compound are not well-documented in the provided research papers. Further studies are needed to understand its persistence, bioaccumulation potential, and effects on ecosystems.
Q13: Are there established methods for the analytical detection and quantification of this compound?
A: Analytical techniques like high-performance liquid chromatography (HPLC) can be used to isolate and identify this compound. [] [https://www.semanticscholar.org/paper/b7e8a4cbc82f0ca3d9aa186f2f15c5289e13fa29]
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